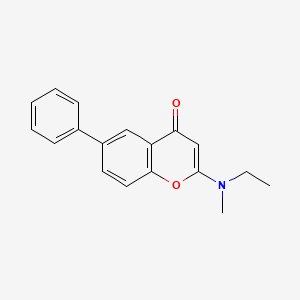

Chromone, 2-(ethylmethylamino)-6-phenyl-

Beschreibung

Foundational Significance of the Chromone (B188151) Nucleus in Organic Chemistry and Medicinal Chemistry

The chromone nucleus, a benzopyran-4-one structure, is a cornerstone in the fields of organic and medicinal chemistry. nih.govijrar.org This heterocyclic system is a common and integral feature of a vast number of natural products, most notably flavonoids, isoflavonoids, and chromone alkaloids. nih.govresearchgate.net Its widespread occurrence in the plant kingdom underscores its evolutionary importance and its role in various biological processes. researchgate.netnih.gov

In medicinal chemistry, the chromone framework is recognized as a "privileged scaffold". nih.govresearchgate.netnih.govcancer.gov This designation is reserved for molecular structures that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. nih.govcancer.gov The rigid bicyclic system of chromone allows for the precise spatial orientation of various functional groups, facilitating diverse interactions with biological macromolecules. researchgate.net Consequently, molecules incorporating the chromone core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ijrar.orgnih.gov The first chromone-based therapy to be used in clinical practice was Khellin, a natural product utilized for its relaxant properties. researchgate.netijrpc.com

Paradigmatic Role of Chromone Derivatives as Privileged Scaffolds for Chemical Exploration

The utility of the chromone nucleus extends beyond its inherent biological activities; it serves as a versatile template for the synthesis of new therapeutic agents. nih.govnih.govcancer.gov The structural rigidity and synthetic accessibility of the chromone scaffold make it an ideal platform for combinatorial chemistry and the development of compound libraries for high-throughput screening. nih.govcore.ac.uk Medicinal chemists can systematically modify the core at various positions (e.g., C-2, C-3, C-5 to C-8) to modulate the compound's physicochemical properties and biological targets. nih.govacs.org

This strategic modification has led to the development of numerous synthetic chromone derivatives with tailored pharmacological profiles. nih.gov For instance, substitutions on the chromone ring are crucial in designing potent and selective enzyme inhibitors, such as for monoamine oxidase (MAO), acetylcholinesterase (AChE), and various kinases. nih.govmdpi.com The ability to fine-tune the structure-activity relationships (SAR) of chromone derivatives solidifies its role as a paradigmatic scaffold in the ongoing quest for novel and more effective therapeutic molecules. researchgate.netcore.ac.uk

Analytical Methodologies for Structural Characterization of Substituted Chromones

The unequivocal structural determination of newly synthesized or isolated chromone derivatives is paramount for understanding their chemical properties and biological functions. A suite of sophisticated analytical techniques is employed for this purpose, providing comprehensive information from the atomic to the molecular level. researchgate.netjchps.com The combination of spectroscopic and crystallographic methods allows for a complete and unambiguous elucidation of the molecular structure. researchgate.net

Spectroscopy is an indispensable tool for the structural analysis of chromone derivatives. jchps.comnumberanalytics.comnumberanalytics.com Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful methods for elucidating the detailed structure of organic molecules, including chromones. jchps.comnih.gov Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms. In the ¹H NMR spectrum of the basic chromone ring, the protons on the heterocyclic ring (H-2 and H-3) are typically found at distinct chemical shifts. core.ac.uk For substituted chromones, the chemical shifts and coupling constants of the aromatic protons are diagnostic of the substitution pattern on the benzoyl portion of the molecule. nih.gov Dynamic NMR spectroscopy has been specifically used to study the rotational barriers of the amino group in 2-(N,N-dialkylamino)chromones, providing insight into the electronic and steric effects governing this process. rsc.org

Table 1: Typical ¹³C NMR Chemical Shift Ranges for the Chromone Scaffold

| Carbon Atom | Chemical Shift (ppm) Range | Notes |

| C-2 | 150 - 165 | Chemical shift is highly dependent on the substituent at this position. |

| C-3 | 110 - 125 | Generally appears as a CH group unless substituted. |

| C-4 | 175 - 185 | The carbonyl carbon, typically appearing at the lowest field. |

| C-4a | 120 - 130 | A quaternary carbon at the ring junction. |

| C-5 | 115 - 135 | Aromatic CH, influenced by substitution. |

| C-6 | 120 - 140 | Aromatic CH, influenced by substitution. |

| C-7 | 110 - 130 | Aromatic CH, influenced by substitution. |

| C-8 | 115 - 130 | Aromatic CH, influenced by substitution. |

| C-8a | 155 - 160 | The quaternary carbon bearing the ether oxygen. |

Note: Data compiled from general knowledge and findings for various substituted chromones. cdnsciencepub.comd-nb.info The exact chemical shifts for a specific molecule like Chromone, 2-(ethylmethylamino)-6-phenyl- would require experimental determination.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. vscht.cz For chromone derivatives, the most characteristic absorption is the strong carbonyl (C=O) stretching vibration of the γ-pyrone ring, which typically appears in the range of 1630-1660 cm⁻¹. mdpi.comlibretexts.org Other significant absorptions include C=C stretching vibrations of the aromatic and pyrone rings (around 1450-1600 cm⁻¹) and C-O stretching vibrations. libretexts.org The specific frequencies of these bands can be influenced by the nature and position of substituents on the chromone nucleus. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Chromone Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone in pyrone ring) | 1630 - 1660 | Strong |

| C=C (Aromatic & pyrone) | 1450 - 1600 | Medium to Strong |

| C-O-C (Aryl ether) | 1200 - 1275 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

Note: These are general ranges and can vary based on the specific substitution pattern of the molecule. vscht.czlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. msu.edu Chromones typically exhibit two or three main absorption bands in their UV-Vis spectra, corresponding to π→π* and n→π* transitions within the conjugated system. researchgate.netbiointerfaceresearch.com The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the substitution on the chromone ring, making UV-Vis spectroscopy a useful tool for characterizing the extent of conjugation. acs.orgresearchgate.net

Mass Spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a compound. acs.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. For many chromone derivatives, characteristic fragmentation involves cleavages of the pyrone ring and the loss of substituents. core.ac.uknih.gov

While spectroscopic methods provide a wealth of information about molecular connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. nih.gov This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. mdpi.comnih.gov For novel chromone derivatives, obtaining a crystal structure provides irrefutable proof of its constitution and conformation. researchgate.netresearchgate.net This detailed structural information is invaluable for understanding structure-activity relationships, validating computational models, and designing next-generation molecules with improved properties. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

83766-99-8 |

|---|---|

Molekularformel |

C18H17NO2 |

Molekulargewicht |

279.3 g/mol |

IUPAC-Name |

2-[ethyl(methyl)amino]-6-phenylchromen-4-one |

InChI |

InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-11-14(9-10-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |

InChI-Schlüssel |

BCIAYWPWBWTFKN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Advanced Theoretical and Computational Chemistry of Chromone, 2 Ethylmethylamino 6 Phenyl and Its Analogues

Quantum Mechanical Studies of Chromone (B188151) Derivatives

Quantum mechanics forms the theoretical foundation for understanding the behavior of electrons in molecules, which dictates their structure, stability, reactivity, and spectroscopic properties. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating these characteristics for chromone derivatives.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Structure and Reactivity

DFT and ab initio methods are instrumental in determining the optimized geometric structures of molecules with high accuracy. eurjchem.com For chromone derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. Functionals like Becke's three-parameter hybrid exchange functional (B3) combined with the Lee–Yang–Parr correlation functional (B3LYP) and various basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed for these geometry optimizations. researchgate.netglobalresearchonline.net

The calculated geometric parameters for chromone analogues often show good agreement with experimental data obtained from X-ray diffraction methods. These computational models also provide a basis for understanding the molecule's reactivity. For instance, DFT studies on 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile have shown that the highest occupied molecular orbital (HOMO) is primarily located on the nitrophenyl ring, while the lowest unoccupied molecular orbital (LUMO) is situated over the chromene portion, suggesting potential sites for nucleophilic and electrophilic attacks. uaeu.ac.ae

Table 1: Representative Optimized Geometrical Parameters for a Chromone Analogue (4-(Dimethylamino) Benzaldehyde) Calculated at the B3LYP/6-31G(d,p) Level. Note: This table presents data for an analogous compound to illustrate the type of information obtained from DFT calculations.

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | 1.22 Å |

| C-N Bond Length | 1.37 Å |

| C-C (Aromatic) Bond Length | 1.39 - 1.41 Å |

| O-C-C Bond Angle | 120.5° |

| C-N-C Bond Angle | 119.8° |

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions and Photophysical Properties (e.g., Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules, allowing for the simulation of electronic absorption spectra and the investigation of photophysical properties like fluorescence. researchgate.netresearchgate.net For chromone derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of electronic transitions.

Studies on analogues such as 2-aminochromone-3-carboxaldehyde have demonstrated that these compounds exhibit intramolecular charge-transfer (ICT) characteristics. researchgate.netrsc.org This is often evidenced by a bathochromic (red) shift in absorption spectra as solvent polarity increases. researchgate.netrsc.org TD-DFT calculations, often performed at levels like B3LYP/6-311G++(d,p), can reproduce these experimental trends and show a significant increase in the dipole moment upon electronic excitation, confirming the charge-transfer nature of the excited state. researchgate.netrsc.org

The fluorescence properties of chromone derivatives are also heavily influenced by their molecular structure. researchgate.net DFT/TDDFT investigations have revealed that substituents on the chromone scaffold play a crucial role. For example, longer alkyl chains and the introduction of cyclic amines can enhance fluorescence quantum yield, while an electron-donating methoxy (B1213986) group at the 6-position is also beneficial. researchgate.net Such computational insights are invaluable for designing novel fluorescent probes and materials. chromsoc.jpresearchgate.neted.ac.uk

Table 2: Theoretical Electronic Absorption Data for a Chromone Analogue Calculated via TD-DFT. Note: This table illustrates typical TD-DFT output for an analogous system.

| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 340 | 3.65 | 0.58 | HOMO -> LUMO |

| S2 | 309 | 4.01 | 0.02 | HOMO-1 -> LUMO |

| S3 | 288 | 4.30 | 0.15 | HOMO -> LUMO+1 |

Analysis of Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. globalresearchonline.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using DFT, providing a quantitative measure of a molecule's reactivity. researchgate.netdergipark.org.trresearchgate.netnih.gov These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Potential (μ = -(I+A)/2): The escaping tendency of electrons.

Chemical Hardness (η = (I-A)/2): The resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω = μ²/2η): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are valuable for comparing the reactivity of different chromone analogues and predicting their behavior in chemical reactions. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors (in eV) for a Representative Chromone Analogue.

| Descriptor | Calculated Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.27 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.98 |

| Chemical Hardness (η) | 2.14 |

| Chemical Potential (μ) | -4.12 |

| Electrophilicity Index (ω) | 3.96 |

Charge Analysis and Molecular Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interaction with other molecules. Charge analysis methods, such as Natural Bond Orbital (NBO) analysis, provide detailed information about charge distribution and intramolecular interactions like hyperconjugation. researchgate.net

Molecular Electrostatic Potential (MEP) maps offer a powerful visual representation of the charge distribution on the molecule's surface. researchgate.netlibretexts.orgdeeporigin.com These maps are color-coded to indicate regions of different electrostatic potential. researchgate.netyoutube.com Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow regions represent neutral or intermediate potential. youtube.com For chromone derivatives, MEP maps can clearly identify the electronegative carbonyl oxygen as a site of negative potential (red) and hydrogen atoms attached to nitrogen or the aromatic rings as sites of positive potential (blue), thereby highlighting the key sites for intermolecular interactions. researchgate.net

Vibrational Spectroscopy Simulations and Correlations

Computational methods can simulate vibrational spectra (Infrared and Raman), which serve as a valuable tool for interpreting experimental data. spectroscopyonline.comthermofisher.com Using DFT, the harmonic vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.netnih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra. researchgate.net A detailed vibrational analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. researchgate.net Such analyses have been performed for chromone analogues like 2-amino-6-bromo-3-formylchromone, providing a complete description of their vibrational characteristics. researchgate.net

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of a Chromone Analogue.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

|---|---|---|---|---|

| N-H Stretch | 3450 | 3448 | 3455 | Asymmetric stretching of NH₂ |

| C-H Stretch (Aromatic) | 3070 | 3075 | 3072 | Stretching of C-H bonds in phenyl ring |

| C=O Stretch | 1645 | 1648 | 1650 | Stretching of carbonyl group |

| C=C Stretch (Aromatic) | 1610 | 1612 | 1615 | Stretching of C=C bonds in rings |

| C-N Stretch | 1320 | 1325 | 1318 | Stretching of C-N bond |

Molecular Modeling and Dynamics Simulations for Chromone-Ligand Interactions

To understand the potential biological activity of chromone derivatives, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods investigate how a small molecule (ligand), like a chromone derivative, interacts with a biological macromolecule, such as a protein or enzyme. nih.govnih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It helps in identifying key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding affinity. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. fu-berlin.denih.gov MD simulations model the atomic motions of the system over time by solving Newton's equations of motion. nih.gov This allows researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies. nih.gov Analysis of parameters like the root-mean-square deviation (RMSD) throughout the simulation can indicate the stability of the complex. nih.gov These computational approaches are essential in structure-based drug design, helping to rationalize the activity of known compounds and guide the design of new, more potent analogues. nih.gov

Semi-Empirical Methods and Molecular Orbital Calculations for Substituent Effects

Semi-empirical methods and molecular orbital calculations serve as powerful tools in computational chemistry to elucidate the influence of various substituents on the electronic structure and reactivity of chromone derivatives. These methods, by incorporating parameters derived from experimental data, offer a computationally efficient approach to studying complex molecules.

The electronic effects of substituents are often quantified through correlations with parameters such as Hammett constants. In the case of 2,2-dimethylchroman-4-one (B181875) derivatives, a related class of compounds, good correlations have been observed for carbons positioned para to the substituent group, indicating a clear transmission of electronic effects. mdpi.com However, for carbons in the meta position, such linear trends are not as apparent. mdpi.com

Molecular orbital calculations, particularly those focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide further insights into the reactivity and electronic properties of substituted chromones. The energies of these frontier orbitals and the resulting HOMO-LUMO gap are sensitive to the nature of the substituents. Electron-donating groups generally raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. These shifts in orbital energies can significantly impact the molecule's absorption and emission properties, as well as its susceptibility to nucleophilic or electrophilic attack. researchgate.net

For example, in a theoretical study of aurone (B1235358) derivatives, which are structurally related to chromones, electron-withdrawing substituents were found to decrease the HOMO-LUMO gap, leading to a bathochromic shift in the absorption spectra. researchgate.net Such calculations are invaluable for predicting the photophysical properties of these compounds and for designing molecules with specific electronic characteristics.

| Substituent | pKa |

|---|---|

| 6-NO2 | 1.92 |

| 6-Cl | 2.12 |

| 8-Cl | 2.16 |

| H | 2.28 |

| 6-Me | 2.35 |

| 7-Me | 2.36 |

| 5-Me | 2.41 |

| 6,8-di-Cl | 2.52 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound and detailed framework for analyzing the electron density distribution in molecules, thereby providing deep insights into the nature of chemical bonds and intermolecular interactions. This methodology is based on the topological analysis of the electron density, where critical points in the electron density field are located and characterized.

In the context of chromone derivatives, QTAIM analysis has been employed to characterize the bonding within the molecule and to understand the influence of substituents on the electronic structure. d-nb.info The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the ellipticity (ε), provide quantitative measures of the bond's strength, nature, and π-character. d-nb.info

For instance, a high value of ρ(r) at a BCP is indicative of a strong covalent bond. The sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ(r) > 0). The ellipticity of a bond, on the other hand, measures the extent to which the electron density is preferentially accumulated in a particular plane and is often used to quantify the π-character of a double bond. d-nb.info

In a study of pharmaceutically active chromone derivatives, QTAIM analysis revealed that the bonds within the aromatic regions of the molecules exhibit significant ellipticity, confirming their π-bond character. d-nb.info This analysis can also be extended to study intramolecular hydrogen bonds, which are crucial for the conformational stability of many chromone derivatives. The presence of a BCP between a hydrogen atom and an acceptor atom, along with specific topological properties, provides unambiguous evidence for such an interaction.

The application of QTAIM to chromone analogues allows for a detailed mapping of the electronic effects of substituents. By analyzing the changes in the topological properties of the electron density upon substitution, one can gain a fundamental understanding of how electronic effects are transmitted through the molecular framework.

| Bond | Electron Density (ρ(r)) | Laplacian of Electron Density (∇²ρ(r)) | Ellipticity (ε) |

|---|---|---|---|

| C=O | 0.35 | -0.85 | 0.12 |

| C=C | 0.31 | -0.72 | 0.25 |

| C-N | 0.28 | -0.65 | 0.08 |

| N-N | 0.25 | -0.58 | 0.05 |

Coordination Chemistry and Bioinorganic Aspects of Chromone Derivatives

Supramolecular Chemistry and Advanced Material Applications of Chromone Scaffolds

Chromone (B188151) Derivatives in the Design of Host-Guest Systems and Receptors

Host-guest chemistry involves the creation of larger "host" molecules that can selectively bind smaller "guest" molecules or ions through non-covalent interactions. The unique structural features of the chromone ring system, including its rigid bicyclic framework, the hydrogen-bonding capability of the carbonyl group, and the potential for extensive functionalization, make it an excellent platform for designing molecular receptors. ijrpc.comd-nb.info

Chromone-based hosts are particularly effective in the recognition of cations. By introducing specific chelating groups onto the chromone skeleton, researchers have developed receptors that can selectively bind with various metal ions. The binding mechanism often involves coordination between the metal ion and the carbonyl oxygen of the chromone ring, in concert with other heteroatoms (like nitrogen or sulfur) present in the appended side chains. researchgate.netmdpi.com For instance, Schiff base derivatives of chromone have been shown to form stable complexes with metal ions like copper (Cu²⁺) and zinc (Zn²⁺). researchgate.netnih.gov In these systems, the imine nitrogen and other donor atoms from the Schiff base moiety, along with the chromone's carbonyl oxygen, create a coordination pocket tailored for the specific guest cation. The stoichiometry of these host-guest complexes is commonly found to be 1:1 or 2:1, as determined by methods such as Job's plot analysis. nih.govresearchgate.net This ability to form selective and stable complexes is fundamental to their application in sensing and separation.

| Host Compound Type | Guest Ion | Binding Stoichiometry (Host:Guest) |

| Chromone Schiff Base | Cu²⁺ | 1:1 or 2:1 |

| Chromone-Pyridine Derivative | Cu²⁺ | 1:2 |

| Chromone-Hydrazone Derivative | Al³⁺ | 1:1 |

| Chromone Schiff Base | Zn²⁺ | 1:1 |

| Chromone-functionalized Schiff Base | Fe³⁺ | 1:1 |

This table is generated based on data for various chromone derivatives and illustrates common findings in the field. researchgate.netnih.govnih.govresearchgate.netnih.gov

Development of Chromone-Based Fluorescent Probes and Sensors

The inherent photophysical properties of the chromone scaffold make it an attractive fluorophore for the development of chemical sensors. ijrpc.comnih.gov Fluorescent probes are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity ("turn-on" or "turn-off"), wavelength, or lifetime. rsc.org Chromone derivatives have been successfully engineered to act as highly selective and sensitive fluorescent sensors for a variety of metal ions. bohrium.com

The sensing mechanism in these probes often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). For example, a sensor for aluminum (Al³⁺) was developed using a chromone moiety fused with a phenyl hydrazine (B178648) carboxamide. nih.govingentaconnect.com In its unbound state, the probe's fluorescence is quenched. Upon binding Al³⁺, the PET process is inhibited, leading to a significant enhancement of fluorescence—a "turn-on" response. nih.gov Similarly, various chromone-Schiff base derivatives have been designed for the detection of Cu²⁺, Fe³⁺, and Zn²⁺. nih.govnih.govnih.gov The interaction with the target ion alters the electronic structure of the molecule, resulting in a detectable optical signal, which can be a fluorescence change or a visible colorimetric shift. nih.govglobethesis.com This dual-response capability makes chromone-based sensors highly practical for both laboratory and field applications, including use in test strips for aqueous media. nih.govnih.gov

| Sensor Base | Target Analyte | Emission Change | Detection Limit (LOD) |

| Chromone-Hydrazone | Al³⁺ | Turn-on | Not specified |

| Chromone-Schiff Base | Cu²⁺ | Quenching ("Turn-off") | 0.273 x 10⁻⁶ M |

| Chromone-Schiff Base | Fe³⁺ | Quenching ("Turn-off") | 0.044 µM |

| Chromone-Schiff Base | Zn²⁺ | Enhancement ("Turn-on") | 10⁻⁷ M |

| 6-ethoxychromone derivative | Cu²⁺ / S²⁻ | On-Off-On (reversible) | Not specified |

This table presents representative data from studies on various chromone-based fluorescent probes. nih.govresearchgate.netnih.govnih.govglobethesis.com

Chromone Scaffolds in Hybrid Molecular Architectures and Polycyclic Systems

The concept of molecular hybridization involves combining two or more distinct structural motifs (pharmacophores or functional units) into a single molecule to create a new entity with enhanced or synergistic properties. researchgate.netnih.gov The chromone scaffold is a popular component in the design of such hybrid architectures, particularly in medicinal chemistry. nih.govphysiciansweekly.com By linking the chromone core to other bioactive fragments—such as donepezil, melatonin, tacrine, pyrimidines, or azoles—researchers have developed multi-target-directed ligands aimed at complex diseases like Alzheimer's. researchgate.netnih.govresearchgate.net

From a supramolecular and materials perspective, these hybrids represent sophisticated molecular architectures where the chromone unit imparts specific properties like rigidity, color, or fluorescence, while the other components introduce additional functionalities. nih.gov The synthesis of these complex molecules often requires multi-step strategies, but allows for precise control over the final three-dimensional structure and properties. While the primary application of these reported hybrids is therapeutic, the design principles are directly applicable to materials science. For instance, linking chromone fluorophores to other photoactive or electroactive units can lead to new materials for optoelectronics. Similarly, incorporating chromone scaffolds into larger macrocyclic or polycyclic systems is a strategy for creating complex hosts with highly specific recognition capabilities or for building robust, porous materials. cam.ac.uknih.gov

| Chromone Hybrid Type | Combined Functional Unit(s) |

| Anti-Alzheimer's Agent | Donepezil, Melatonin |

| Anti-Alzheimer's Agent | Tacrine |

| Anti-Alzheimer's Agent | Lipoic Acid |

| Anti-tubercular Agent | Triazole |

| Antileishmanial Agent | Furanchalcone |

| Various Pharmacological Agents | Pyrimidines, Azoles, Quinolines |

This table lists examples of functional units that have been combined with the chromone scaffold to create hybrid molecules. researchgate.netnih.govnih.gov

Future Perspectives in Supramolecular Chromone Chemistry

The versatility of the chromone scaffold positions it for significant future contributions to supramolecular chemistry and materials science. The demonstrated success in creating selective ion receptors and fluorescent probes provides a strong foundation for developing more advanced and complex systems.

Future research is likely to move towards the design of chromone-based receptors for larger, more complex guests, such as organic molecules, biomolecules, and specific anions, which remain a challenge in molecular recognition. bohrium.com The development of multi-analyte sensors, where a single chromone-based probe can detect multiple species through distinct optical signals, represents another promising avenue. This could lead to the creation of molecular logic gates and more sophisticated diagnostic tools. bohrium.com

Furthermore, the integration of chromone units into larger supramolecular assemblies like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or supramolecular polymers could yield novel "smart" materials. numberanalytics.comnumberanalytics.com Such materials could exhibit stimuli-responsive behavior, with their optical, mechanical, or catalytic properties being controlled by external inputs like light, pH, or the presence of a specific guest molecule. The continued exploration of chromone-based hybrid architectures, moving beyond medicinal applications to materials science, will undoubtedly unlock new functionalities and expand the scope of supramolecular chromone chemistry. numberanalytics.com

Q & A

Q. Answer :

- ¹H/¹³C NMR : Identify substituent environments. For example:

- The ethylmethylamino group shows singlet peaks for N–CH3 (~δ 2.5 ppm) and multiplet peaks for N–CH2–CH3 (~δ 1.2–1.5 ppm) .

- The chromone carbonyl (C-4) appears at ~δ 177 ppm in ¹³C NMR.

- HRMS (FAB/ESI) : Confirm molecular formula (e.g., C₁₈H₁₈N₂O₂) with <2 ppm error .

- IR Spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

Advanced: How can researchers address low yields during ethylmethylamino group introduction?

Answer :

Low yields may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Temperature Control : Use reflux conditions (80–100°C) to enhance nucleophilicity without decomposition.

- Catalysis : Add catalytic KI or phase-transfer catalysts (e.g., TBAB) to accelerate substitution .

- Protecting Groups : Temporarily protect reactive sites (e.g., –OH) with acetyl groups to prevent side reactions.

Advanced: What in vitro models are suitable for evaluating bioactivity?

Q. Answer :

- Acetylcholinesterase (AChE) Inhibition : Measure IC₅₀ values using Ellman’s assay (e.g., 6,7-dimethoxy-2-phenylethylchromone derivatives showed IC₅₀ = 12.5 μM) .

- Anti-inflammatory Activity : Assess NO production inhibition in LPS-stimulated RAW 264.7 macrophages (e.g., 2-phenylethylchromones reduced NO by 40–60% at 50 μM) .

- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HepG2, A549).

Advanced: How is the absolute configuration of chiral chromone derivatives determined?

Q. Answer :

- Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-simulated data for enantiomers (e.g., (5S,6S,7S,8R)-configured chromones were validated via ECD) .

- X-ray Crystallography : Resolve crystal structures to assign R/S configurations (e.g., agarwood-derived chromones) .

Basic: How should conflicting NMR data between synthetic batches be resolved?

Q. Answer :

- Repeat Experiments : Ensure consistency in solvent (deuterated DMSO vs. CDCl₃) and concentration.

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., oxidized or dimerized species).

- Variable Temperature NMR : Resolve overlapping peaks by cooling samples to −40°C.

Basic: What strategies improve solubility for bioassays?

Q. Answer :

- Solvent Systems : Use DMSO for stock solutions (50–100 mg/mL), diluted in assay buffers (<1% DMSO final) .

- Surfactant Suspensions : For in vivo studies, suspend in 0.5% CMC-Na (carboxymethylcellulose sodium) .

- Co-solvents : Ethanol (10–20%) or DMF enhances aqueous solubility.

Advanced: Which computational methods predict substituent effects on chromone reactivity?

Q. Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-311G(d,p) level to study electronic effects (e.g., HOMO/LUMO for charge transfer).

- Molecular Docking : Simulate binding interactions with target proteins (e.g., AChE active site).

Advanced: How to separate diastereomers in chromone derivatives?

Q. Answer :

- HPLC : Use chiral columns (e.g., Chiralpak IG-3) with isopropanol/hexane mobile phases.

- Crystallization : Exploit differential solubility in ethanol/water mixtures.

Advanced: How to elucidate reaction mechanisms for amino group introduction?

Q. Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures to calculate activation energy.

- Isotopic Labeling : Use ¹⁵N-labeled ethylmethylamine to track substitution pathways via MS/MS.

- In Situ FTIR : Detect intermediates (e.g., thiolate anions) during oxidation steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.